1-(N-(1,8-Epoxy-p-menth-2-yl)glycyl)pyrrolidine
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Overview
Description
BRN 1317980, also known as bromine azide, is an explosive inorganic compound with the chemical formula BrN3. It is characterized by its high reactivity and sensitivity to temperature and pressure variations. Bromine azide is typically found as a red liquid or crystal at room temperature and is known for its potential to explode upon slight disturbances .
Preparation Methods
Bromine azide can be synthesized through the reaction of sodium azide (NaN3) with bromine (Br2). The reaction proceeds as follows: [ \text{NaN}_3 + \text{Br}_2 \rightarrow \text{BrN}_3 + \text{NaBr} ] This reaction forms bromine azide and sodium bromide as a byproduct . The synthesis must be conducted under controlled conditions due to the compound’s sensitivity to temperature and pressure changes.
Chemical Reactions Analysis
Bromine azide undergoes various types of chemical reactions, including:
Addition Reactions: Bromine azide adds to alkenes through both ionic and free-radical mechanisms, resulting in different product orientations.
Photochemical Reactions: Bromine azide is highly reactive under UV light, leading to dissociation of the entire sample.
Common reagents used in these reactions include alkenes for addition reactions and UV light for photochemical reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bromine azide has several applications in scientific research, particularly in the fields of chemistry and materials science. Its high reactivity makes it a valuable reagent in the synthesis of various organic compounds. Additionally, bromine azide is used in photochemical studies to understand reaction mechanisms and the behavior of reactive intermediates .
Mechanism of Action
The mechanism of action of bromine azide involves its high reactivity and ability to form reactive intermediates. Upon exposure to UV light, bromine azide dissociates, leading to the formation of bromine and nitrogen radicals. These radicals can further react with other molecules, leading to a variety of chemical transformations .
Comparison with Similar Compounds
Bromine azide is similar to other halogen azides, such as chlorine azide (ClN3) and iodine azide (IN3). bromine azide is unique due to its higher reactivity and sensitivity compared to its counterparts. This makes it particularly useful in specific applications where high reactivity is required .
Similar compounds include:
- Chlorine azide (ClN3)
- Iodine azide (IN3)
- Fluorine azide (FN3)
These compounds share similar structures and reactivity patterns but differ in their specific chemical properties and applications.
Properties
CAS No. |
93144-04-8 |
---|---|
Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
1-pyrrolidin-1-yl-2-[(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)amino]ethanone |
InChI |
InChI=1S/C16H28N2O2/c1-15(2)12-6-7-16(3,20-15)13(10-12)17-11-14(19)18-8-4-5-9-18/h12-13,17H,4-11H2,1-3H3 |
InChI Key |
PRAALQBOGYBXJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(O1)(C(C2)NCC(=O)N3CCCC3)C)C |
Origin of Product |
United States |
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